molecular formula C9H10N2O3 B181105 4-Acetamido-2-methylnitrobenzene CAS No. 51366-39-3

4-Acetamido-2-methylnitrobenzene

Cat. No.: B181105
CAS No.: 51366-39-3
M. Wt: 194.19 g/mol
InChI Key: HTOMFNRBNSBPIU-UHFFFAOYSA-N
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Description

4-Acetamido-2-methylnitrobenzene is a chemical compound with the molecular formula CH3CONHC6H3(CH3)NO2 . It is used in various applications, including the preparation of 2-nitro-4-aminotoluene by acid hydrolysis .


Synthesis Analysis

The synthesis of this compound involves the use of Pyridine and AcCl in DCM. The solution of 20-2 (10 g, 65.789 mmol) in pyridine (20 mL) is added at 0° C. The mixture is then stirred at room temperature for 3 hours .


Molecular Structure Analysis

The molecular weight of this compound is 194.19 . The linear formula of this compound is CH3CONHC6H3(CH3)NO2 .


Chemical Reactions Analysis

This compound may be used in the preparation of 2-nitro-4-aminotoluene by acid hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 391.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 64.2±3.0 kJ/mol and a flash point of 190.8±24.6 °C .

Relevant Papers There are several peer-reviewed papers related to this compound. For instance, a paper titled “Recent advancements in the use of Bobbitt’s salt and 4-acetamidoTEMPO” discusses the recent advances in synthetic methodologies for selective, oxidative transformations using Bobbitt’s salt and its stable organic nitroxide counterpart .

Scientific Research Applications

Advanced Oxidation Processes in Environmental Science

The degradation of pharmaceutical compounds, such as acetaminophen, in environmental samples has been extensively studied. Advanced Oxidation Processes (AOPs) are utilized to break down recalcitrant compounds in water, highlighting the importance of understanding chemical degradation pathways and by-products for environmental protection (Qutob et al., 2022).

Adsorption Technologies for Water Treatment

Research on adsorptive removal of pharmaceuticals, such as acetaminophen, from water underscores the application of various adsorbents. This field explores the efficiency of different materials in purifying water from chemical contaminants, showcasing the relevance of chemical interactions in environmental remediation efforts (Igwegbe et al., 2021).

Pharmacological Research

The exploration of non-fentanil novel synthetic opioids, including acetamides, in pharmacological research demonstrates the continuous search for new therapeutic compounds. This area involves studying the chemistry, pharmacology, and potential therapeutic applications of novel compounds, indicating the importance of chemical synthesis in drug development (Sharma et al., 2018).

Toxicology

Studies on the biological effects of acetamide and its derivatives highlight the toxicological aspects of chemical compounds. This research is critical for assessing safety profiles, understanding mechanisms of action, and determining potential adverse effects of chemicals on health (Kennedy, 2001).

Properties

IUPAC Name

N-(3-methyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-5-8(10-7(2)12)3-4-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOMFNRBNSBPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372025
Record name 4-Acetamido-2-methylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51366-39-3
Record name 4-Acetamido-2-methylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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